molecular formula C12H17NO B564380 DEET-d10 CAS No. 1215576-01-4

DEET-d10

Cat. No. B564380
CAS RN: 1215576-01-4
M. Wt: 201.335
InChI Key: MMOXZBCLCQITDF-IZUSZFKNSA-N
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Description

DEET-d10, also known as N,N-(Diethyl-d10)-3-methylbenzamide or N,N-(Diethyl-d10)-m-toluamide, is an analytical standard . It is chemically identical to DEET, but it is isotopically labeled with deuterium-10 (d10) . Deuterium is a stable, non-radioactive isotope of hydrogen . This isotopic labeling is used for various research purposes, allowing scientists to track and distinguish DEET-d10 from other compounds in chemical reactions or biological systems .


Molecular Structure Analysis

The molecular formula of DEET-d10 is C12D10H7NO . The structure includes a benzamide group (C6H5C(O)NH2) and two ethyl groups (C2H5), where ten of the hydrogen atoms are replaced by deuterium .


Chemical Reactions Analysis

DEET-d10 is used in various scientific research applications, including investigations related to insect behavior, mosquito repellency, insecticidal properties, and toxicity assessments of DEET-d10-based products . The isotopic labeling allows scientists to track and distinguish DEET-d10 from other compounds in chemical reactions or biological systems .


Physical And Chemical Properties Analysis

DEET-d10 is a light yellow oil . It is soluble in chloroform and methanol . The molecular weight is 201.33 .

Scientific Research Applications

  • DEET increases the synthesis of glutathione S-transferase in mosquito cells, suggesting physiological responses beyond recognition by the olfactory system (Hellestad, Witthuhn, & Fallon, 2011).

  • Kinetic studies on DEET's oxidative and reductive degradation pathways have been conducted, providing insights into its environmental fate (Song et al., 2009).

  • DEET's effectiveness as a mosquito repellent can decrease following previous exposure, which has implications for its use and the ability of mosquitoes to overcome it (Stanczyk et al., 2013).

  • It has been identified that DEET blocks electrophysiological responses of olfactory sensory neurons to attractive odors, indicating a molecular target for DEET action (Ditzen, Pellegrino, & Vosshall, 2008).

  • Studies have shown that DEET can suppress humoral immunological function in mice, suggesting potential health risks associated with its use in occupational or military environments (Keil et al., 2009).

  • Research on DEET's environmental fate and ecotoxicity highlights its moderate to rapid degradation in surface waters and soil, and its low bioaccumulation potential (Weeks, Guiney, & Nikiforov, 2012).

  • DEET can induce eryptosis, a form of programmed cell death in red blood cells, which could contribute to the development of anemia (Alfhili et al., 2019).

  • The insect repellent has been found to have behavioral and toxicological effects on Rhodnius prolixus, a vector of Chagas disease, suggesting its potential use in vector control (Alzogaray, 2015).

Safety and Hazards

DEET-d10 is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2A), and is hazardous to the aquatic environment (both short-term (acute) and long-term (chronic), Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

DEET-d10 is utilized as an insect repellent and has been extensively studied in various scientific research applications . It is employed in investigations related to insect behavior, mosquito repellency, insecticidal properties, toxicity assessments of DEET-d10-based products . Future research may continue to explore these areas and potentially develop more potent pest control agents .

properties

IUPAC Name

3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXZBCLCQITDF-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C1=CC=CC(=C1)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675659
Record name N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215576-01-4
Record name N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1215576-01-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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